

A Technical Guide to 2-Iodopentane: Molecular Properties and Synthetic Utility

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Compound of Interest

Compound Name: 2-Iodopentane

Cat. No.: B127505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key chemical properties of **2-Iodopentane**, a halogenated alkane utilized in organic synthesis. The document details its molecular formula and weight, and outlines its application as a reagent in synthetic protocols, particularly in nucleophilic substitution reactions.

Core Molecular Data

The fundamental molecular characteristics of **2-Iodopentane** are summarized below. This data is essential for stoichiometric calculations in chemical reactions and for its characterization using various analytical techniques.

Property	Value
Molecular Formula	C ₅ H ₁₁ I [1] [2] [3]
Molecular Weight	198.0453 g/mol [1] [2]
IUPAC Name	2-iodopentane [3]
Synonyms	sec-Amyl Iodide, s-Amyliodide [2]
CAS Registry Number	637-97-8 [2]

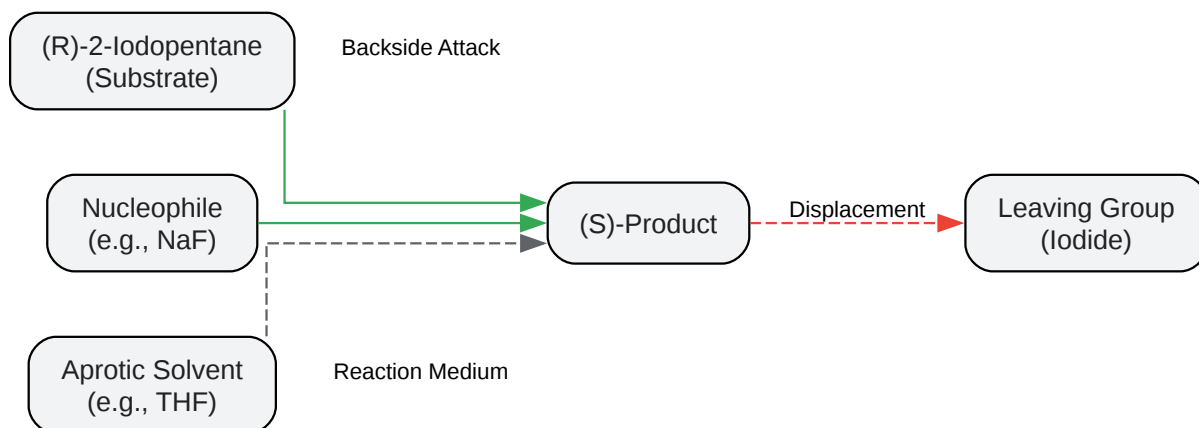
Synthetic Applications and Experimental Context

2-Iodopentane is a versatile reagent in organic synthesis, primarily serving as an electrophilic source of a pentyl group. Its utility is most prominently featured in nucleophilic substitution reactions.

Role in Nucleophilic Substitution (S_N2) Reactions

2-Iodopentane is a classic substrate for S_N2 reactions. The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles. The iodide ion is an excellent leaving group, facilitating the reaction. A notable characteristic of the S_N2 reaction is the inversion of stereochemistry at the reaction center. For instance, the reaction of (R)-**2-iodopentane** with a nucleophile will yield an (S)-product.^{[4][5]}

A generalized workflow for an S_N2 reaction involving (R)-**2-iodopentane** is depicted below. This type of reaction is fundamental in the construction of more complex molecules from simple precursors.



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A generalized workflow for the S_N2 reaction of (R)-**2-iodopentane**.

Use in Drug Synthesis

The alkylating nature of **2-Iodopentane** makes it a useful building block in the synthesis of pharmaceutical compounds. For example, it is used as a reagent to alkylate methyl

cyanoacetate in the synthesis of Thiopental, a short-acting barbiturate anesthetic. This highlights its role in the formation of carbon-carbon bonds to construct the carbon skeleton of drug molecules.

Analytical Characterization

The identity and purity of **2-Iodopentane** are typically confirmed using standard analytical techniques in organic chemistry. These include:

- Gas Chromatography (GC): To determine the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[2]
- Infrared (IR) Spectroscopy: To identify the characteristic carbon-hydrogen and carbon-iodine bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise structure and connectivity of the atoms.

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References

- 1. (+)-2-iodopentane [webbook.nist.gov]
- 2. Pentane, 2-iodo- [webbook.nist.gov]
- 3. 2-Iodopentane | C₅H₁₁I | CID 12513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Write the mechanism for the S_N2 reaction between (R) 2 iodopentane and Na.. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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